D-Phenylalanyl-d5 Nateglinide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-d5 Nateglinide is a deuterium-labeled form of D-Phenylalanyl Nateglinide, which is an impurity of the oral hypoglycemic agent Nateglinide. It is used primarily in research settings, particularly in the fields of proteomics and metabolic research . The molecular formula of this compound is C28H31D5N2O4, and it has a molecular weight of 469.63 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-d5 Nateglinide involves the incorporation of deuterium atoms into the phenylalanine moiety of Nateglinide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is carried out under strict quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-d5 Nateglinide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
D-Phenylalanyl-d5 Nateglinide is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: It is used in metabolic studies to trace the metabolic pathways of Nateglinide and its derivatives.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nateglinide.
Mechanism of Action
D-Phenylalanyl-d5 Nateglinide exerts its effects by binding to the sulfonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane and the subsequent release of insulin. The rapid onset and short duration of action of this compound make it effective in controlling postprandial blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Nateglinide: The parent compound of D-Phenylalanyl-d5 Nateglinide, used as an oral hypoglycemic agent.
Repaglinide: Another oral hypoglycemic agent with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A sulfonylurea with a longer duration of action compared to Nateglinide and Repaglinide.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise tracing in metabolic studies. This labeling provides valuable insights into the metabolic pathways and pharmacokinetics of Nateglinide, making it a valuable tool in scientific research .
Properties
CAS No. |
1356354-42-1 |
---|---|
Molecular Formula |
C28H36N2O4 |
Molecular Weight |
469.637 |
IUPAC Name |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |
InChI Key |
XMXSUTQQSCOJBE-ZUPGPTRHSA-N |
SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Synonyms |
N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine-d5; N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.